molecular formula C21H26N4O2S B7834786 4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE

4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834786
M. Wt: 398.5 g/mol
InChI Key: OOQJUJOCDGLIPK-UHFFFAOYSA-N
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Description

4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with a piperidine ring, a methoxy-propoxyphenyl group, a methylthio group, and a carbonitrile group, making it a molecule of interest for its diverse chemical properties and potential biological activities.

Properties

IUPAC Name

4-(3-methoxy-4-propoxyphenyl)-2-methylsulfanyl-6-piperidin-1-ylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-4-12-27-17-9-8-15(13-18(17)26-2)19-16(14-22)20(24-21(23-19)28-3)25-10-6-5-7-11-25/h8-9,13H,4-7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQJUJOCDGLIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCCCC3)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Attachment of the methoxy-propoxyphenyl group: This step may involve etherification reactions where the phenol derivative is reacted with propyl bromide in the presence of a base.

    Incorporation of the methylthio group: This can be done through thiolation reactions using methylthiolating agents such as methylthiol chloride.

    Addition of the carbonitrile group: The carbonitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: Implementing continuous flow chemistry to improve efficiency and scalability.

    Purification techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives depending on the nature of the nucleophile or electrophile used.

Scientific Research Applications

4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Pharmacology: Studying its effects on various biological systems and its potential as a therapeutic agent.

    Materials Science: Exploring its properties for use in advanced materials and nanotechnology.

    Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to receptors: Interact with specific receptors on cell surfaces, modulating their activity.

    Inhibit enzymes: Act as an enzyme inhibitor, blocking the activity of target enzymes.

    Modulate signaling pathways: Influence intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

  • Functional Groups : The presence of the methoxy-propoxyphenyl group and the piperidine ring distinguishes it from other pyrimidine derivatives.
  • Biological Activity : Its unique combination of functional groups may confer distinct biological activities, making it a valuable compound for research and development.

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